molecular formula C15H21NOS B4387780 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine

1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine

Cat. No. B4387780
M. Wt: 263.4 g/mol
InChI Key: VJZIKWFFUOJEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine is a chemical compound that belongs to the piperidine class of compounds. It is also known as SERT inhibitor or SERTi. The compound is used in scientific research as a tool to study the serotonin transporter (SERT) system. The SERT system is responsible for regulating the levels of serotonin in the brain, which is an important neurotransmitter that plays a role in mood, appetite, and sleep.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine involves inhibition of the SERT system. The compound binds to the SERT protein, which is responsible for transporting serotonin back into the presynaptic neuron after it has been released into the synaptic cleft. By inhibiting the SERT system, 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine increases the levels of serotonin in the synaptic cleft, which can lead to changes in neurotransmission and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine are related to its inhibition of the SERT system. The compound has been shown to increase the levels of serotonin in the synaptic cleft, which can lead to changes in neurotransmission and behavior. Studies have also shown that 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine can alter the activity of other neurotransmitter systems, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

The primary advantage of using 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine in lab experiments is its specificity for the SERT system. The compound is a potent and selective inhibitor of the SERT protein, which allows researchers to study the role of serotonin in various biological processes. However, there are also limitations to using 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine in lab experiments. For example, the compound may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine. One area of interest is the development of new treatments for disorders related to serotonin dysfunction, such as depression and anxiety. Researchers are also interested in studying the role of the SERT system in other physiological processes, such as pain perception and immune function. Additionally, there is interest in developing new compounds that are more potent and selective inhibitors of the SERT system, which could lead to new insights into the role of serotonin in the brain.

Scientific Research Applications

1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine is primarily used in scientific research as a tool to study the SERT system. The compound acts as an inhibitor of the SERT system, which allows researchers to study the role of serotonin in various biological processes. The SERT system is involved in a number of physiological processes, including mood regulation, appetite control, and sleep regulation. By studying the SERT system, researchers can gain a better understanding of these processes and develop new treatments for disorders related to serotonin dysfunction.

properties

IUPAC Name

(2-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-3-17-14-7-5-4-6-13(14)15(18)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZIKWFFUOJEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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